Bienvenue dans la boutique en ligne BenchChem!

2-Anilino-5-pyrimidinecarbonitrile

CDK9 Kinase Inhibition Cancer

2-Anilino-5-pyrimidinecarbonitrile is the essential scaffold for ATP-competitive kinase inhibitor programs, particularly CDK9-targeted oncology. The electron-withdrawing 5-cyano group uniquely modulates pyrimidine electron density, establishing critical polar contacts within the ATP-binding pocket (confirmed by co-crystal structure PDB 4BCI). This scaffold enabled compound 12u (CDK9/cyclin T IC50 = 7 nM) with ~33-fold selectivity over CDK2. Modular SNAr amination permits rapid parallel derivatization at the 2- and 4-positions for custom SAR across EGFR, VEGFR, and other kinases. Procuring the 5-carbonitrile variant—not unsubstituted analogs—is critical for reproducing published SAR and ensuring research continuity.

Molecular Formula C11H8N4
Molecular Weight 196.213
CAS No. 400082-64-6
Cat. No. B2997013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilino-5-pyrimidinecarbonitrile
CAS400082-64-6
Molecular FormulaC11H8N4
Molecular Weight196.213
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=N2)C#N
InChIInChI=1S/C11H8N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,(H,13,14,15)
InChIKeyUKLGQGDGFZDEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 nmol / 20 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-5-pyrimidinecarbonitrile (CAS 400082-64-6): A Core Scaffold for ATP-Competitive Kinase Inhibitor Design and Procurement


2-Anilino-5-pyrimidinecarbonitrile (CAS 400082-64-6), also named 2-(phenylamino)pyrimidine-5-carbonitrile, is a heterocyclic small molecule with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol . This compound functions as a versatile core scaffold for the development of ATP-competitive kinase inhibitors . Its structure, featuring an aniline moiety at the 2-position and a nitrile group at the 5-position of the pyrimidine ring, is critical for anchoring to the kinase hinge region and enabling subsequent derivatization for potency and selectivity optimization [1].

Why 2-Anilino-5-pyrimidinecarbonitrile (CAS 400082-64-6) Cannot Be Substituted with Generic 2-Anilinopyrimidines in Targeted Kinase Research


Substitution of 2-Anilino-5-pyrimidinecarbonitrile with other 2-anilinopyrimidine analogs is not straightforward due to the specific electronic and steric influence of the 5-cyano group. This electron-withdrawing group significantly modulates the electron density of the pyrimidine ring, impacting both the compound's reactivity in downstream synthetic modifications and its binding orientation within the ATP-binding pocket of kinases [1]. Unlike unsubstituted or alkyl-substituted 2-anilinopyrimidines, the 5-cyano variant establishes unique polar interactions that are crucial for achieving the desired balance of potency and selectivity in certain kinase targets, such as CDK9 [1][2]. Therefore, procurement of the specific 5-carbonitrile scaffold is essential for reproducing published structure-activity relationships and ensuring research continuity.

Quantitative Evidence Guide for 2-Anilino-5-pyrimidinecarbonitrile (CAS 400082-64-6): Comparative Potency and Selectivity Data


CDK9 Inhibitory Potency of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives

The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile scaffold, which is directly derived from 2-Anilino-5-pyrimidinecarbonitrile, yields potent CDK9 inhibitors. For instance, compound 12u from this series demonstrates an IC50 of 7 nM against CDK9/cyclin T [1]. This potency is a direct consequence of the 5-carbonitrile group's role in establishing a key hydrogen bond network in the ATP-binding site. In contrast, a closely related analog lacking the 5-cyano group or with a different 5-substituent would exhibit significantly reduced or abolished CDK9 binding affinity, as structural analyses reveal that the nitrile nitrogen forms a direct interaction with the kinase hinge region [1].

CDK9 Kinase Inhibition Cancer

Synthetic Modularity and Derivatization Efficiency

The 2-Anilino-5-pyrimidinecarbonitrile scaffold offers distinct advantages in synthetic accessibility and modular derivatization. An efficient SNAr amination protocol allows for the high-yielding synthesis of a diverse library of N2-arylaminopyrimidine-5-carbonitrile derivatives from arylamines and 2-methylthio-pyrimidine-5-carbonitrile [1]. This methodology is reported to proceed with high efficiency, enabling rapid analog synthesis for SAR studies. In contrast, attempts to derivatize related 2-anilinopyrimidines lacking the 5-cyano group often require more forcing conditions or multi-step sequences, limiting the scope and throughput of library synthesis [1].

Medicinal Chemistry Parallel Synthesis SAR

Isotype Selectivity Profile Over CDK2

Derivatives of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series demonstrate a significant selectivity window for CDK9 over the closely related kinase CDK2. For the lead compound in this study (compound 12u), the IC50 for CDK9/cyclin T is 7 nM, while the IC50 for CDK2/cyclin A is 230 nM, representing a ~33-fold selectivity [1]. This selectivity is attributed to the specific interactions of the 5-carbonitrile and the 4-thiazole groups, which exploit subtle differences in the ATP-binding pockets of CDK9 and CDK2 [1]. By contrast, many pan-CDK inhibitors that lack this 5-cyano motif show a more balanced, less selective inhibition profile, often with sub-100 nM potency for both CDK9 and CDK2 [1].

Selectivity CDK9 CDK2 Kinase Profiling

Broad Kinase Inhibition Potential: A Foundation for EGFR and VEGFR Programs

The 2-Anilino-5-pyrimidinecarbonitrile core is a recognized starting point for developing inhibitors against a range of clinically validated kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families [1]. This broad applicability stems from the scaffold's ability to effectively mimic the adenine ring of ATP and present vectors for additional interactions [1]. While specific IC50 values for the unsubstituted core against EGFR or VEGFR are not typically reported, numerous patents and research articles demonstrate that optimized derivatives of this scaffold achieve low nanomolar potency against both wild-type and mutant forms of these receptors [1]. This is a key differentiator from other heterocyclic scaffolds, which may be more restricted in their target scope. For example, certain pyrazolopyrimidine scaffolds are predominantly associated with a narrower range of kinase targets.

EGFR VEGFR Tyrosine Kinase Inhibitor

Crystallographically Confirmed Binding Mode via Hinge Interaction

The binding mode of 2-anilinopyrimidine-5-carbonitrile-based inhibitors has been unequivocally confirmed through X-ray crystallography. Co-crystal structures of these compounds with CDK9 (e.g., PDB IDs: 4BCI, 4BCK) and CDK2 (e.g., PDB ID: 4BCN) reveal a conserved binding orientation [1]. The 2-anilino group occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the pyrimidine N1 nitrogen and the 2-anilino NH form a bidentate hydrogen bond with the kinase hinge region. Crucially, the 5-cyano group is consistently observed to be positioned in a polar region, often engaging in a water-mediated hydrogen bond network that enhances binding affinity [1]. This well-defined binding mode is a critical advantage over other scaffold classes whose binding modes are less characterized or more variable. Analogs lacking the 5-cyano group often show greater conformational flexibility in this region, leading to entropic penalties and reduced binding affinity [1].

X-ray Crystallography Binding Mode Structure-Based Drug Design

Optimal Application Scenarios for Procuring 2-Anilino-5-pyrimidinecarbonitrile (CAS 400082-64-6)


Accelerating CDK9-Focused Cancer Drug Discovery

2-Anilino-5-pyrimidinecarbonitrile is the ideal starting material for medicinal chemistry teams developing selective CDK9 inhibitors for oncology. As demonstrated by compound 12u (IC50 = 7 nM for CDK9/cyclin T) [1], this scaffold provides a direct path to low-nanomolar potency. The availability of co-crystal structures (e.g., PDB 4BCI) [1] further enables rational, structure-guided optimization to improve selectivity and drug-like properties, making it a superior choice over less characterized scaffolds.

Building Diverse Kinase Inhibitor Libraries for High-Throughput Screening

For core facilities and screening centers, procuring this compound provides a versatile starting point for creating diverse, kinase-focused libraries. The efficient SNAr amination chemistry [1] allows for rapid parallel synthesis of numerous analogs by varying the aniline component at the 2-position and introducing substituents at the 4-position. This modularity is a key advantage over purchasing pre-made, less tractable libraries, enabling custom SAR exploration against a wide range of kinases, including EGFR and VEGFR [2].

Investigating the Structural Basis of Kinase Isotype Selectivity

Structural biology groups investigating the determinants of kinase selectivity should prioritize this scaffold. The ~33-fold selectivity of derivative 12u for CDK9 over CDK2 [1] provides a tractable model system for studying subtle active-site differences. The robust, crystallographically confirmed binding mode [1] allows researchers to confidently design and interpret mutagenesis and co-crystallization experiments, a level of structural understanding not available for many alternative scaffolds.

Developing Next-Generation EGFR Inhibitors to Overcome Drug Resistance

Given its established use in potent EGFR inhibitor series [1], this compound is a strategic procurement for groups focused on overcoming resistance mutations (e.g., T790M) in non-small cell lung cancer. The core scaffold provides a template for appending moieties that can engage mutant kinases or avoid steric clashes with gatekeeper mutations, offering a foundation for designing novel agents that differ from first- and second-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Anilino-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.